4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzamide derivative featuring a 1,5-benzoxazepin scaffold substituted with methyl groups at positions 3, 3, and 5, and a methoxybenzamide moiety at position 5.
Properties
IUPAC Name |
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)12-26-17-10-7-14(11-16(17)22(3)19(20)24)21-18(23)13-5-8-15(25-4)9-6-13/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATQZARKZCGUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoic acid with an appropriate amine to form the benzamide core. This is followed by cyclization reactions to introduce the benzoxazepine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxazepine ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, while reduction of the carbonyl group may produce 4-methoxy-N-(3,3,5-trimethyl-4-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide.
Scientific Research Applications
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects: The trifluoromethyl group (CF₃) in the analog from increases molecular weight (392 vs. The tert-butyl group in introduces steric bulk, which may impact binding to biological targets or crystallization behavior . The methoxy group in the target compound balances moderate electron-donating effects and lipophilicity, making it a versatile scaffold for further modification.
Heterocyclic Variations :
- Compound 7f () replaces the benzoxazepin core with an oxadiazole-phenyl system, demonstrating a higher melting point (216–217°C) due to increased rigidity and intermolecular hydrogen bonding (NH and C=O groups) .
Crystallographic Insights: The N-(4-bromophenyl)-3,4,5-trimethoxybenzamide derivative () forms hydrogen-bonded chains via N-H···O interactions, a feature critical for crystal packing and stability.
Conformational Analysis :
- The benzoxazepin ring in the target compound likely exhibits puckering, as described by Cremer and Pople’s coordinates (). This puckering influences the molecule’s three-dimensional conformation and interaction with targets .
Biological Activity
4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in medicinal chemistry. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.45 g/mol. The structure includes a methoxy group that enhances solubility and bioactivity.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-N-(...) | MCF-7 (Breast Cancer) | 1.2 - 5.3 |
| Hydroxy-substituted derivatives | HCT 116 (Colon Cancer) | 3.7 |
| Benzamide derivatives | HEK 293 (Kidney) | 5.3 |
These findings suggest that the compound may inhibit cell growth through mechanisms related to oxidative stress and apoptosis induction.
Antioxidative Activity
Several studies have reported that derivatives of benzamide exhibit antioxidative properties. The presence of methoxy groups has been linked to enhanced antioxidative activity compared to standard antioxidants like Butylated Hydroxytoluene (BHT).
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Key Enzymes : Compounds in this class have shown potential in inhibiting enzymes involved in cancer proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Management : By acting as an antioxidant, it may reduce oxidative stress in cells.
Case Studies
A notable study evaluated the compound's effects on HepG2 cells (liver cancer model). The results indicated:
- Cell Viability : A reduction in cell viability was observed at concentrations above 2 µM.
- Mechanistic Insights : Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reagents are involved?
Methodological Answer:
- Step 1: Precursor Preparation
Begin with O-benzyl hydroxylamine hydrochloride and a benzoyl chloride derivative (e.g., p-trifluoromethyl benzoyl chloride) in a dichloromethane (DCM) solvent system. Use sodium carbonate as a base to facilitate amide bond formation . - Step 2: Cyclization
Employ trichloroisocyanuric acid (TCICA) as a chlorinating agent to promote cyclization of the intermediate into the benzoxazepine core. Optimize reaction time (1–3 hours) at 45°C to avoid decomposition . - Step 3: Purification
Use column chromatography (hexane/EtOH gradient) or recrystallization (acetonitrile) to isolate the product. Monitor purity via TLC (Rf ~0.6 in hexane/EtOH) . - Key Reagents : O-benzyl hydroxylamine, TCICA, sodium pivalate, and p-trifluoromethyl benzoyl chloride .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Focus on the methoxy proton signal (δ 3.7–3.9 ppm) and benzoxazepine ring protons (δ 6.9–7.3 ppm). The absence of NH stretches confirms successful acylation .
- IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹, oxazepinone) and N–H stretches (if present, ~3300 cm⁻¹) to verify cyclization .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 423.18) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Hypothesis 1: Variability in Experimental Models
Compare cell lines (e.g., HEK293 vs. HeLa) or in vivo models (e.g., murine vs. zebrafish) to assess species-specific target interactions. Standardize assays using guidelines from Prudent Practices in the Laboratory . - Hypothesis 2: Purity Discrepancies
Reanalyze compound batches via HPLC (>98% purity) and repeat dose-response curves. Impurities like unreacted intermediates (e.g., hydroxylamine byproducts) may skew results . - Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO% or incubation time) .
Advanced: What computational methods are recommended for studying interaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors. Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with trimethyl groups .
- MD Simulations : Run 100-ns simulations (GROMACS) in explicit solvent to analyze stability of the benzoxazepine ring in lipid bilayers .
- QM/MM : Calculate charge distribution using Gaussian09 to predict electrophilic regions susceptible to nucleophilic attack .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents (e.g., TCICA is a strong oxidizer; sodium pivalate is hygroscopic). Refer to Prudent Practices in the Laboratory .
- Ventilation : Use fume hoods when handling volatile solvents (DCM, acetonitrile) or mutagenic intermediates .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store compound 3 at –20°C to prevent thermal decomposition .
Advanced: How to optimize yield and purity in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test DBU or NaHMDS for cyclization steps. Evidence shows DBU increases yield by 15% in benzoxazepine formation .
- Temperature Control : Maintain 45°C during acylation to prevent side reactions (e.g., hydrolysis of acyl chloride) .
- Workup Optimization : Replace traditional extraction with membrane filtration (0.22 µm) to remove particulate byproducts .
Advanced: How can factorial design improve synthesis parameter studies?
Methodological Answer:
- 2k Factorial Design : Test variables like temperature (40–50°C), catalyst loading (5–10 mol%), and solvent polarity (DCM vs. THF). Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .
- Response Surface Methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to predict optimal conditions (e.g., 2.2 equiv. acyl chloride at 48°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
